N-ethyl-5-(3-fluoro-4-methylphenyl)-N-phenyl-1,2-oxazole-3-carboxamide
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Overview
Description
N-ethyl-5-(3-fluoro-4-methylphenyl)-N-phenyl-1,2-oxazole-3-carboxamide is a complex organic compound with a fascinating structure. Let’s break it down:
N-Ethyl: This part of the molecule contains an ethyl group (CH₂CH₃) attached to the nitrogen atom.
5-(3-fluoro-4-methylphenyl): Here, we have a phenyl ring substituted with both a fluorine atom (3-fluoro) and a methyl group (4-methyl).
N-phenyl: Another phenyl ring is attached to the nitrogen atom.
1,2-oxazole-3-carboxamide: The core of the compound is an oxazole ring (a five-membered heterocycle containing one oxygen and one nitrogen atom) with a carboxamide group (CONH₂) attached.
Preparation Methods
The synthetic routes for this compound can be quite intricate, but I’ll summarize them:
Industrial Production: Unfortunately, specific industrial production methods for this compound are not widely documented. it’s likely that custom synthesis or specialized chemical companies handle its production.
Chemical Reactions Analysis
Let’s explore the reactions N-ethyl-5-(3-fluoro-4-methylphenyl)-N-phenyl-1,2-oxazole-3-carboxamide can undergo:
Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of various oxidation products. Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Substitution: Due to the resonance stabilization of the benzylic position (the carbon adjacent to the phenyl ring), substitution reactions often occur there. The presence of the benzene ring allows for this resonance stabilization, making it a favorable site for substitution.
Reduction: Reduction reactions could involve the reduction of the oxazole ring or the carbonyl group (C=O) in the carboxamide.
Scientific Research Applications
This compound has diverse applications:
Medicine: Researchers explore its potential as a drug candidate due to its unique structure. It might exhibit biological activity, such as antimicrobial or anticancer properties.
Chemical Research: Scientists study its reactivity and use it as a building block for more complex molecules.
Industry: If scalable synthesis methods become available, it could find applications in materials science or specialty chemicals.
Mechanism of Action
The exact mechanism by which N-ethyl-5-(3-fluoro-4-methylphenyl)-N-phenyl-1,2-oxazole-3-carboxamide exerts its effects remains an open question. Further research is needed to elucidate its molecular targets and pathways.
Comparison with Similar Compounds
While I don’t have a direct list of similar compounds, you can explore related structures like benzamides . Comparing their properties and reactivity will highlight the uniqueness of our compound.
Properties
Molecular Formula |
C19H17FN2O2 |
---|---|
Molecular Weight |
324.3 g/mol |
IUPAC Name |
N-ethyl-5-(3-fluoro-4-methylphenyl)-N-phenyl-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C19H17FN2O2/c1-3-22(15-7-5-4-6-8-15)19(23)17-12-18(24-21-17)14-10-9-13(2)16(20)11-14/h4-12H,3H2,1-2H3 |
InChI Key |
ZNQKJFRCBNZAGJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1=CC=CC=C1)C(=O)C2=NOC(=C2)C3=CC(=C(C=C3)C)F |
Origin of Product |
United States |
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